4-(2,3-Difluorophenyl)phenol
Description
Contextualizing Fluorinated Phenols in Modern Organic Chemistry
The strategic incorporation of fluorine into organic molecules is a cornerstone of modern medicinal chemistry and materials science. tandfonline.com Fluorine's high electronegativity and small atomic size can dramatically alter a molecule's physicochemical properties. tandfonline.comnih.gov Introducing fluorine can enhance metabolic stability, improve membrane permeability, and increase the binding affinity of a drug candidate to its target protein. tandfonline.comnih.gov
The carbon-fluorine bond is one of the strongest in organic chemistry, which often serves to block metabolic soft spots in a molecule, reducing its breakdown by enzymes in the body. acs.org In phenols specifically, the presence of electron-withdrawing fluorine atoms can significantly impact the acidity (pKa) of the phenolic hydroxyl group, which in turn influences the molecule's reactivity and its interactions within a biological system. tandfonline.com The use of fluorinated compounds has become so prevalent that a significant percentage of newly approved drugs contain fluorine. tandfonline.com
Significance of 4-(2,3-Difluorophenyl)phenol within Biphenyl (B1667301) Derivatives Research
Biphenyl derivatives are a critical structural motif in a vast array of pharmacologically active compounds, agricultural products, and materials like liquid crystals and organic light-emitting diodes (OLEDs). rsc.orgajgreenchem.com This structural backbone is found in numerous patented drugs with applications ranging from anti-inflammatory and antimicrobial to antihypertensive and antitumor agents. rsc.orgajgreenchem.com
The synthesis of biphenyl structures is most commonly achieved through palladium-catalyzed cross-coupling reactions, with the Suzuki-Miyaura coupling being a prominent method. rsc.org In this context, this compound serves as a valuable building block. Its phenolic hydroxyl group and the fluorinated phenyl ring provide reactive sites for further chemical modification, allowing chemists to construct more complex molecules. The specific arrangement of the fluorine atoms in this compound can influence the electronic properties and conformation of the resulting larger molecules, making it a target of interest for creating novel compounds with tailored functions. nih.gov
Overview of Research Trajectories for this compound
Current and future research involving this compound and similar fluorinated biphenyls is directed along several key trajectories.
Pharmaceutical and Agrochemical Synthesis: The primary application of this compound is as a key intermediate or building block in the synthesis of more complex molecules. ontosight.ai Researchers utilize this scaffold to design and create novel candidates for pharmaceuticals and agrochemicals. rsc.org An analogue, 4-(2,4-Difluorophenyl)phenol (B1585448), has been investigated for its analgesic and anti-inflammatory properties, suggesting a potential research path for derivatives of this compound. biosynth.com
Materials Science: Fluorinated biphenyls are integral to the development of advanced materials. They are used as foundational components for liquid crystals, which are essential for display technologies. rsc.orggoogle.com Furthermore, the unique properties conferred by fluorination make these compounds candidates for creating specialized polymers and materials for organic electronics. ontosight.aiuva.es
Small-Molecule Inhibitors: The biphenyl structure is being actively explored for the development of small-molecule inhibitors that can disrupt protein-protein interactions, a key strategy in modern drug discovery. For instance, biphenyl derivatives are being designed as inhibitors of the PD-1/PD-L1 pathway for cancer immunotherapy, offering potential advantages over antibody-based therapies. researchgate.net The specific stereoelectronic profile of this compound makes it an attractive starting point for such endeavors.
In essence, this compound is not typically an end-product but rather a crucial starting material. Its value lies in its potential to be elaborated into a diverse range of high-value, functional molecules for a multitude of scientific applications.
Structure
3D Structure
Properties
IUPAC Name |
4-(2,3-difluorophenyl)phenol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F2O/c13-11-3-1-2-10(12(11)14)8-4-6-9(15)7-5-8/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNQXCRUPFDZGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80596491 | |
| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
206.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202464-01-5 | |
| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80596491 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Synthetic Methodologies and Chemical Transformations of 4 2,3 Difluorophenyl Phenol
Established Synthetic Pathways for 4-(2,3-Difluorophenyl)phenol
The synthesis of this compound, a molecule featuring a biphenyl (B1667301) scaffold, is accessible through several reliable and well-documented chemical strategies. These pathways primarily involve the formation of the critical carbon-carbon (C-C) bond between the two phenyl rings and the subsequent generation or deprotection of the phenolic hydroxyl group.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura) for C-C Bond Formation to form related compounds
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in the synthesis of biaryl compounds, including the core structure of this compound. nobelprize.org This reaction facilitates the formation of a C-C bond by coupling an organoboron compound with an organohalide, catalyzed by a palladium(0) complex. nobelprize.orgfujifilm.com For the synthesis of this compound, a common route involves the reaction of 2,3-difluorophenylboronic acid with 4-bromophenol. guidechem.com
The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps:
Oxidative Addition: The palladium(0) catalyst reacts with the aryl halide (e.g., 4-bromophenol) to form an organopalladium(II) complex. nobelprize.org
Transmetalation: The organic group from the organoboron compound (e.g., the 2,3-difluorophenyl group) is transferred to the palladium center, displacing the halide. nobelprize.org
Reductive Elimination: The two aryl groups on the palladium complex couple and are eliminated as the final biaryl product, regenerating the palladium(0) catalyst. nobelprize.org
The efficiency of the Suzuki-Miyaura coupling is highly dependent on the choice of catalyst, base, and solvent. Various palladium complexes and ligands have been explored to optimize yields and reaction conditions for the synthesis of biaryl compounds. scirp.orgmdpi.com
Table 1: Typical Reaction Parameters for Suzuki-Miyaura Synthesis of this compound
| Parameter | Example | Function | Citation |
|---|---|---|---|
| Aryl Halide | 4-Bromophenol | Provides the phenol-containing ring | guidechem.com |
| Organoboron Reagent | 2,3-Difluorophenylboronic acid | Provides the difluorophenyl ring | guidechem.com |
| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf)CH₂Cl₂ | Facilitates the cross-coupling | researchgate.netscirp.org |
| Base | Na₂CO₃, K₃PO₄ | Activates the organoboron species | fujifilm.comresearchgate.net |
| Solvent | Dimethoxyethane (DME)/Water, Toluene | Solubilizes reactants and catalyst | researchgate.netrsc.org |
Demethylation Strategies from Fluorinated Anisole (B1667542) Precursors to form related compounds
An alternative and frequently employed strategy involves the use of a protected phenol (B47542), typically an anisole (methoxybenzene) derivative, during the cross-coupling reaction. researchgate.net This approach is advantageous as the methoxy (B1213986) group is generally more robust and less reactive than a free hydroxyl group under many coupling conditions. The synthesis proceeds in two stages: first, the C-C bond is formed via Suzuki coupling to produce a fluorinated biphenyl anisole ether, which is then demethylated to yield the final phenolic compound. rsc.org
For instance, 2,3-difluorophenylboronic acid can be coupled with 4-bromoanisole. The resulting intermediate, 4-(2,3-difluorophenyl)anisole, is subsequently converted to this compound. A one-pot, three-component synthesis of the related 4-(2,4-difluorophenyl)anisole has been reported, which is then demethylated using hydrogen iodide to afford 4-(2,4-difluorophenyl)-phenol. rsc.org Other reagents, such as boron tribromide, are also effective for the demethylation of aryl methyl ethers. mdpi.com This two-step method is a versatile route for preparing various halogenated biaryls that contain a hydroxyl group. researchgate.net
Classical Condensation Methods for Fluorinated Phenol Derivatives
Classical condensation reactions represent a foundational approach for constructing complex molecules from simpler precursors. google.com While not always directly applied for the central C-C bond formation in this compound, these methods are crucial for synthesizing a variety of fluorinated phenol derivatives.
One notable example is the Knoevenagel condensation , which can be used to functionalize phenolic compounds. In the synthesis of fluorinated BODIPY dyes, a Knoevenagel condensation is employed between a benzaldehyde (B42025) derivative and another component, catalyzed by piperidinium (B107235) acetate, to extend conjugation. mdpi.com Another classical method is the synthesis of rhodamine dyes, which involves the reaction of a fluorinated phenol with phthalic anhydride (B1165640) under acidic or basic conditions. mdpi.com These methods illustrate how fluorinated phenols can serve as building blocks in condensation reactions to create more complex functional molecules.
Novel Synthetic Approaches and Catalyst Development
Ongoing research in organic synthesis seeks to develop more efficient, economical, and environmentally benign methods. This drive has led to novel approaches for synthesizing compounds like this compound, focusing on green chemistry principles and stereocontrol.
Green Chemistry Principles in this compound Synthesis
Green chemistry aims to reduce the environmental impact of chemical processes by implementing a set of twelve principles, including waste prevention, atom economy, and the use of safer solvents and catalysts. mdpi.cominnovareacademics.in These principles can be effectively applied to the synthesis of this compound.
Key green approaches applicable to its synthesis include:
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields in shorter times and reducing energy consumption compared to conventional heating. mdpi.cominnovareacademics.in Palladium-catalyzed cross-coupling reactions are particularly amenable to microwave heating. scirp.org
Use of Green Solvents: Replacing traditional organic solvents with environmentally benign alternatives like water or polyethylene (B3416737) glycol (PEG) is a core tenet of green chemistry. innovareacademics.ininnovareacademics.in Suzuki-Miyaura reactions can often be performed effectively in aqueous media. fujifilm.com
Solvent-Free Reactions: Performing reactions without a solvent (neat) or using grinding techniques (mechanochemistry) can dramatically reduce waste and simplify purification. mdpi.cominnovareacademics.in
Table 2: Comparison of Conventional vs. Green Synthetic Approaches
| Feature | Conventional Approach | Green Approach | Citation |
|---|---|---|---|
| Energy Source | Conventional heating (reflux) | Microwave irradiation | innovareacademics.in |
| Solvent | Organic solvents (Toluene, DMF) | Water, PEG, or solvent-free | fujifilm.cominnovareacademics.in |
| Reaction Time | Often several hours to days | Minutes to a few hours | scirp.orginnovareacademics.in |
| Waste Generation | Higher due to solvent use and byproducts | Minimized waste, easier workup | mdpi.cominnovareacademics.in |
Stereoselective Synthesis of this compound and its Analogs
The parent compound, this compound, is achiral. However, stereoselective synthesis becomes critical when preparing its chiral analogs, which may possess enhanced or novel biological activities. beilstein-journals.orgmdpi.com Stereoselective synthesis involves methods that control the three-dimensional arrangement of atoms, leading to the preferential formation of one stereoisomer over others. beilstein-journals.org
Strategies for the stereoselective synthesis of analogs of this compound could include:
Asymmetric Catalysis: The use of a chiral palladium catalyst in a Suzuki-Miyaura coupling could, in principle, lead to atropisomers if sufficiently bulky groups are introduced ortho to the biaryl axis, restricting free rotation.
Chiral Pool Synthesis: Starting from a readily available chiral molecule, known as the chiral pool, to construct a more complex chiral target. For example, a chiral side chain could be attached to the phenolic ring.
Substrate-Controlled Stereoselection: The existing stereochemistry in a substrate molecule can direct the stereochemical outcome of a subsequent reaction. For instance, the stereoselective reduction of a ketone group or the dihydroxylation of an alkene on a side chain attached to the biphenyl scaffold would yield chiral alcohol analogs. The Sharpless asymmetric dihydroxylation is a powerful method for creating chiral diols from alkenes. mdpi.com
These advanced methods open pathways to a diverse range of chiral analogs based on the this compound framework, enabling detailed studies into structure-activity relationships. beilstein-journals.org
Flow Chemistry and Continuous Processing for Scalable Production
The transition from traditional batch processing to continuous flow chemistry offers significant advantages for the synthesis of fine chemicals and pharmaceutical intermediates, including enhanced safety, improved heat and mass transfer, higher yields, and greater scalability. evotec.comzeton.com While specific literature on the dedicated flow synthesis of this compound is not prominent, the principles of continuous processing are readily applicable to its production, particularly for key steps like Suzuki-Miyaura cross-coupling, a common method for generating the biphenyl core. rsc.org
Continuous manufacturing platforms can integrate multiple reaction and purification steps, reducing facility footprint and production costs. zeton.comcellculturedish.com A hypothetical continuous process for this compound could involve pumping a solution of a boronic acid derivative (e.g., 4-hydroxyphenylboronic acid) and a halogenated precursor (e.g., 1-bromo-2,3-difluorobenzene) through a heated column packed with a palladium catalyst. The use of such systems, often called packed-bed reactors, allows for efficient catalyst use and simplified product isolation. mdpi.com The output stream would then undergo continuous liquid-liquid extraction and solvent swapping to yield the final product. Research on the continuous flow synthesis of related fluorinated phenols, such as 4-fluoro-2-methoxy-5-nitrophenol, has demonstrated the feasibility and benefits of this approach, showing improved yields and reaction efficiency compared to batch methods. researchgate.net
Table 1: Potential Advantages of Continuous Flow Synthesis for this compound
| Parameter | Advantage in Continuous Flow | Rationale |
| Scalability | Seamless scaling by extending run time | Production rate is determined by time, not vessel volume, allowing for flexible output. cellculturedish.com |
| Safety | Reduced reaction volume at any given time | Minimizes risks associated with exothermic reactions or hazardous reagents. |
| Efficiency | Superior heat and mass transfer | Microreactors provide a high surface-area-to-volume ratio, leading to better temperature control and mixing. |
| Product Quality | High consistency and reduced byproducts | Stable operating conditions minimize variability between batches. zeton.com |
| Automation | Fully automated processes | Reduces manual intervention and improves reproducibility. evotec.com |
Derivatization and Functionalization Reactions of this compound
The unique electronic properties of this compound, arising from the interplay between the electron-donating hydroxyl group and the fluorinated phenyl ring, make it a versatile platform for a range of chemical transformations.
The phenolic hydroxyl group is a powerful activating group that directs incoming electrophiles to the ortho and para positions (positions 3 and 5) of the phenolic ring. byjus.comchemguide.co.uk The increased electron density makes the ring significantly more reactive than benzene (B151609) itself. chemguide.co.uk
Nitration: Treatment of phenols with dilute nitric acid typically yields a mixture of ortho- and para-nitrophenols. byjus.commlsu.ac.in For this compound, this would result in 4-(2,3-Difluorophenyl)-2-nitrophenol and 4-(2,3-Difluorophenyl)-6-nitrophenol. The use of concentrated nitric acid, especially with sulfuric acid, could lead to polysubstitution. mlsu.ac.in Modern, more selective methods utilize solid acid catalysts or reagents like sodium nitrite (B80452) in aprotic conditions to favor mononitration and improve regioselectivity. crimsonpublishers.comscispace.com
Halogenation: The reaction of phenol with bromine water leads to the rapid formation of a white precipitate, 2,4,6-tribromophenol. savemyexams.combdu.ac.in To achieve controlled monohalogenation on this compound, less polar solvents such as carbon disulfide or chloroform (B151607) would be required. mlsu.ac.in This would likely yield a mixture of 2-bromo-4-(2,3-difluorophenyl)phenol and potential di- or tri-brominated species depending on the stoichiometry.
Table 2: Predicted Products of Electrophilic Substitution on this compound
| Reaction | Reagents & Conditions | Predicted Major Product(s) |
| Nitration | Dilute HNO₃, 298 K | 4-(2,3-Difluorophenyl)-2-nitrophenol |
| Halogenation | Br₂ in CCl₄ | 2-Bromo-4-(2,3-difluorophenyl)phenol |
| Sulfonation | Concentrated H₂SO₄, low temp. | 5-(2,3-Difluorophenyl)-2-hydroxybenzenesulfonic acid |
Cross-coupling reactions are fundamental tools for building complex molecular scaffolds from simpler precursors. While the phenolic hydroxyl group is a poor leaving group for direct coupling, it can be converted into a highly effective triflate (-OTf) or nonaflate (-ONf) group. These activated phenol derivatives are excellent substrates for a variety of palladium-catalyzed coupling reactions. mdpi.com
Suzuki-Miyaura Coupling: The reaction of an aryl triflate of this compound with a wide range of aryl or vinyl boronic acids provides a powerful route to construct diverse biaryl and styrenyl derivatives. mdpi.comresearchgate.net This reaction proceeds via a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. rsc.org
Other Couplings: Beyond Suzuki-Miyaura, other coupling reactions such as the Sonogashira (with terminal alkynes), Buchwald-Hartwig (with amines), and Heck (with alkenes) couplings can be employed on the activated phenol derivative, enabling the introduction of a wide array of functional groups and structural motifs. acs.org
Table 3: Examples of Coupling Reactions for Derivatization
| Coupling Reaction | Substrate 1 (from Phenol) | Substrate 2 | Catalyst System (Typical) | Product Type |
| Suzuki-Miyaura | 4-(2,3-Difluorophenyl)phenyl triflate | Arylboronic acid | Pd(PPh₃)₄, Base | Substituted terphenyl |
| Sonogashira | 4-(2,3-Difluorophenyl)phenyl triflate | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, Base | Aryl-alkyne derivative |
| Buchwald-Hartwig | 4-(2,3-Difluorophenyl)phenyl triflate | Primary/Secondary Amine | Pd catalyst, Ligand, Base | Aryl-amine derivative |
The phenolic hydroxyl group can undergo oxidation to produce various products, most commonly quinones. The specific outcome depends on the oxidant used and the substitution pattern of the phenol. smolecule.com
Reagents such as chromium trioxide, potassium permanganate, or periodate (B1199274) can oxidize phenols. smolecule.comresearchgate.net For this compound, oxidation would be expected to yield 2-(2,3-Difluorophenyl)-1,4-benzoquinone. The reaction involves the initial formation of a phenoxy radical, which is then further oxidized. It is important to control the reaction conditions, as over-oxidation can lead to ring-opening or polymerization, particularly under harsh conditions. rsc.org In some cases, oxidation can lead to C-C coupling between phenol units to form dimers. google.com
The fluorine atoms on the 2,3-difluorophenyl ring are susceptible to nucleophilic aromatic substitution (SNAr), a reaction facilitated by the electron-withdrawing nature of the aromatic system. mdpi.com While fluorine is not the best leaving group among halogens, the activation provided by the aromatic ring allows for its displacement by strong nucleophiles.
SNAr reactions on polyfluoroarenes are well-documented and can proceed with a variety of nucleophiles, including alkoxides, phenoxides, amines, and thiols, typically in the presence of a base. mdpi.comresearchgate.net For this compound, a strong nucleophile could potentially displace one of the fluorine atoms. The regioselectivity of such a reaction would be influenced by both electronic and steric factors, but substitution at the C-2 or C-3 position is plausible under forcing conditions. These reactions provide a pathway to highly functionalized derivatives that are not accessible through other means. nih.gov
Schiff bases, or imines, are compounds containing a carbon-nitrogen double bond, typically formed through the condensation of a primary amine with an aldehyde or ketone. mediresonline.orgjocpr.com To synthesize a Schiff base derivative from this compound, the parent molecule must first be functionalized to introduce either a primary amine or a carbonyl group.
A feasible synthetic route involves the following steps:
Nitration: Introduction of a nitro group onto the phenolic ring via electrophilic substitution, as described in section 2.3.1, to yield, for example, 4-(2,3-Difluorophenyl)-2-nitrophenol.
Reduction: The nitro group is then reduced to a primary amine using standard reducing agents like Sn/HCl, H₂/Pd-C, or sodium dithionite. This would produce 2-amino-4-(2,3-difluorophenyl)phenol.
Condensation: The resulting aminophenol is then condensed with an aldehyde or ketone in the presence of an acid catalyst to form the final Schiff base derivative. jocpr.comfrontiersin.org
This multi-step process transforms the simple phenol into a more complex, ligand-like structure with potential applications in coordination chemistry and materials science.
Late-Stage Difluoromethylation Strategies in Analog Synthesis
The introduction of a difluoromethyl (CF₂H) group into bioactive molecules is a widely adopted strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, membrane permeability, and binding affinity. The CF₂H group is considered a lipophilic bioisostere of hydroxyl (-OH) and thiol (-SH) groups and can act as a hydrogen bond donor. e-century.usresearchgate.net Late-stage functionalization (LSF), the introduction of a key functional group at a late step in a synthetic sequence, is a particularly powerful approach for rapidly generating a library of analogs from a common advanced intermediate. cas.cnresearchgate.net For a molecule like this compound, late-stage difluoromethylation offers two primary avenues for analog synthesis: functionalization of the phenolic hydroxyl group (O-difluoromethylation) or direct functionalization of a C-H bond on one of the aromatic rings (C-H difluoromethylation).
The most direct strategy for creating an analog is the conversion of the phenolic hydroxyl group into a difluoromethoxy ether (-OCF₂H). This transformation is typically achieved using reagents that generate difluorocarbene (:CF₂), a reactive intermediate that inserts into the O-H bond of the phenolate. cas.cnorgsyn.org A variety of non-ozone-depleting reagents have been developed for this purpose, making the reaction amenable to modern synthetic standards. cas.cn
Key reagents for the O-difluoromethylation of phenols include:
Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): This is a commercially available, stable solid that generates difluorocarbene upon thermal decarboxylation. orgsyn.orgorgsyn.org The reaction is typically performed in the presence of a base, such as cesium carbonate or potassium carbonate, to generate the nucleophilic phenolate. orgsyn.org
Diethyl Bromodifluoromethylphosphonate (BrCF₂P(O)(OEt)₂): This reagent can generate difluorocarbene under mild basic conditions and is effective even for substrates with sensitive functional groups like enolizable ketones. cas.cn
Difluoromethyl Triflate (CF₂HOTf): A highly reactive reagent that allows for rapid difluoromethylation of phenols at ambient temperatures. rsc.org For electron-rich phenols that may be prone to side reactions, the less reactive difluoromethyl nonaflate can be used. rsc.org
Fluoroform (CHF₃): While being an inexpensive and atom-economical reagent, its low reactivity requires strong basic conditions for deprotonation to form the difluorocarbene precursor. rsc.org
The general approach involves treating this compound with a suitable base and solvent, followed by the addition of the difluorocarbene precursor. The choice of reagent and conditions can be tailored based on the desired scale and functional group tolerance.
Table 1: Reagents for O-Difluoromethylation of Phenols
| Reagent | Typical Base | Solvent | Temperature | Key Features | Citations |
| Sodium Chlorodifluoroacetate | Cs₂CO₃, K₂CO₃ | DMF, Acetonitrile | High Temp. | Stable, inexpensive, suitable for large scale. | cas.cnorgsyn.orgorgsyn.org |
| Diethyl Bromodifluoromethylphosphonate | K₂CO₃, Cs₂CO₃ | DMF, Toluene | -78 °C to r.t. | Highly efficient, mild conditions. | cas.cn |
| Difluoromethyl Triflate | K₂CO₃, aq. NaOH | Dioxane, THF | Ambient | Very rapid reaction times (minutes). | rsc.org |
| 2-Chloro-2,2-difluoroacetophenone | KOH, K₂CO₃ | H₂O/Dioxane | 80 °C | Non-ODS reagent, good yields. | cas.cn |
| Fluoroform (CHF₃) | KOH, tBuOK | DMF, THF | Varies | Atom economical, requires strong base. | rsc.org |
This table presents general conditions for phenol difluoromethylation, which are applicable for the synthesis of 4-((2,3-difluorophenyl)difluoromethoxy)benzene, the O-difluoromethylated analog of this compound.
A more complex but powerful strategy for analog generation is the direct, site-selective replacement of a C-H bond with a C-CF₂H bond on either the phenolic ring or the difluorophenyl ring. This approach avoids the need for pre-functionalization (e.g., conversion to a halide or boronic acid) and is a hallmark of late-stage functionalization. rsc.org
Strategies for C-H difluoromethylation often fall into two categories:
Transition-Metal-Catalyzed C-H Functionalization: This method relies on a directing group to guide a metal catalyst to a specific C-H bond. For phenol derivatives, the hydroxyl group itself or a pre-installed directing group can be used to achieve ortho- or meta-selectivity. For instance, ruthenium catalysts have been successfully employed for the meta-selective C-H difluoromethylation of phenol derivatives using a removable pyrimidine-based directing group. acs.orgnih.gov This would allow for the targeted synthesis of analogs difluoromethylated at the C3 or C5 position of the phenolic ring of this compound.
Radical C-H Difluoromethylation: This approach typically uses a radical initiator (e.g., a photocatalyst or a chemical oxidant) to generate a difluoromethyl radical (•CF₂H) from a suitable precursor. rsc.orgmdpi.com This radical can then be added to electron-deficient or electron-rich (hetero)aromatic systems. The regioselectivity is governed by the electronic properties of the substrate. mdpi.com An alternative strategy involves using an electrophilic surrogate for the nucleophilic •CF₂H radical, such as the chlorodifluoromethyl radical (•CF₂Cl), which can then be reduced to the desired CF₂H group in a subsequent step. cas.cn
Table 2: Strategies for C-H Difluoromethylation of Arenes
| Strategy | Catalyst/Reagent System | Target Position | Key Features | Citations |
| Directed C-H Functionalization | [Ru(p-cymene)Cl₂]₂ / Pyrimidine directing group | meta to OH | High regioselectivity, requires installation/removal of directing group. | acs.orgnih.gov |
| Radical C-H Functionalization | Photocatalyst (e.g., fac-Ir(ppy)₃) / CF₂H source | Electronically favored position | Metal-free or photoredox conditions, useful for diverse aromatics. | rsc.orgmdpi.com |
| Two-Step Borylation/Difluoromethylation | Pd catalyst / [(SIPr)Ag(CF₂H)] | Site-selective | Allows for precise placement of the CF₂H group via a boronic ester intermediate. | rsc.org |
| Radical Chlorodifluoromethylation | ClCF₂SO₂Na / Initiator | Electron-rich positions | Uses an electrophilic •CF₂Cl radical surrogate, followed by dechlorination. | cas.cn |
This table summarizes general methodologies for arene C-H difluoromethylation applicable to generating novel analogs of this compound.
These advanced methodologies provide a robust toolkit for the synthesis of novel analogs of this compound through late-stage difluoromethylation, enabling the systematic exploration of structure-activity relationships.
Spectroscopic and Structural Elucidation of 4 2,3 Difluorophenyl Phenol and Its Derivatives
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural determination of organic molecules, offering detailed information about the chemical environment of individual atoms.
¹H and ¹³C NMR for Structural Confirmation
One-dimensional ¹H and ¹³C NMR spectra provide the fundamental confirmation of the 4-(2,3-Difluorophenyl)phenol structure.
The ¹H NMR spectrum is expected to show distinct signals for the protons on the two aromatic rings and the phenolic hydroxyl group. The protons on the phenolic ring (positions 2, 3, 5, 6) and the difluorophenyl ring (positions 4', 5', 6') would resonate in the aromatic region, typically between δ 6.8 and 7.5 ppm. vulcanchem.com The splitting patterns are complex due to proton-proton (H-H) and proton-fluorine (H-F) couplings. The phenolic -OH proton typically appears as a broad singlet, the chemical shift of which can vary depending on solvent and concentration but is often observed between δ 5.0 and 8.0 ppm. libretexts.org
The ¹³C NMR spectrum offers direct insight into the carbon skeleton. Due to the electronegativity of the attached oxygen, the carbon atom bearing the hydroxyl group (C4) is deshielded and appears downfield, typically around 155 ppm. libretexts.orgdocbrown.info The other aromatic carbons appear between δ 110 and 150 ppm. bhu.ac.in The carbons in the difluorophenyl ring that are directly bonded to fluorine (C2' and C3') exhibit large one-bond carbon-fluorine coupling constants (¹JCF), resulting in distinct doublets. nih.gov Carbons further away will show smaller through-bond couplings (²JCF, ³JCF), which aids in their assignment. nih.govresearchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom Type | Technique | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity & Notes |
|---|---|---|---|
| Phenolic -OH | ¹H NMR | 5.0 - 8.0 | Broad singlet (br s) |
| Aromatic C-H | ¹H NMR | 6.8 - 7.5 | Multiplets (m) due to H-H and H-F coupling |
| C-OH (C4) | ¹³C NMR | ~155 | Singlet |
| Aromatic C-H | ¹³C NMR | 115 - 135 | Doublet (from ¹JCH) |
| Aromatic C-C | ¹³C NMR | 120 - 145 | Singlet or triplet (from nJCH) |
2D NMR Techniques (COSY, HSQC, HMBC) for Complex Assignment
While 1D NMR provides foundational data, 2D NMR techniques are essential for unambiguously assigning the complex and often overlapping signals in the spectra of substituted biphenyls. Current time information in Bangalore, IN.
COSY (Correlation Spectroscopy): This homonuclear experiment maps correlations between coupled protons. researchgate.net For this compound, COSY would reveal the connectivity of protons on the phenolic ring (H2/H3 and H5/H6) and on the difluorophenyl ring (H4'/H5'/H6'). The absence of cross-peaks between the two ring systems confirms their separation by the C-C bond.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons they are attached to. researchgate.net It is invaluable for assigning the protonated carbons in both aromatic rings by linking the signals from the ¹H spectrum to the corresponding signals in the ¹³C spectrum.
Solid-State NMR for Polymorphic Analysis
Polymorphism, the ability of a compound to exist in multiple crystalline forms, can significantly affect its physical properties. Solid-state NMR (ssNMR) is a powerful, non-destructive technique for identifying and characterizing polymorphs because the NMR parameters are highly sensitive to the local molecular packing and conformation in the crystal lattice. researchgate.net
A common ssNMR experiment, ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS), can distinguish between polymorphs. libretexts.orgresearchgate.net If a compound crystallizes with more than one molecule in the asymmetric unit (Z' > 1) or in different space groups, the chemically equivalent carbons in solution may become magnetically non-equivalent in the solid state. This results in the splitting of single resonance lines into multiple peaks, providing a distinct fingerprint for each polymorphic form. researchgate.net While specific ssNMR studies on this compound are not widely reported, the technique's application to other biphenyl (B1667301) compounds demonstrates its potential for analyzing its solid-state structures. acs.orgcapes.gov.br
Vibrational Spectroscopy: Infrared (IR) and Raman Studies
Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification
FTIR spectroscopy is an effective tool for identifying the key functional groups within a molecule. dergipark.org.tr The spectrum of this compound is characterized by several key absorption bands. Based on data from the closely related 2,3-difluorophenol, specific vibrational modes can be assigned. nih.govnih.gov
O-H Stretch: A strong, broad absorption band is expected in the region of 3200-3600 cm⁻¹ corresponding to the stretching vibration of the phenolic hydroxyl group. acs.org Its broadness is indicative of hydrogen bonding in the solid state or in concentrated solutions.
C-H Stretch: Aromatic C-H stretching vibrations typically appear as a group of weaker bands between 3000 and 3100 cm⁻¹. acs.org
C=C Stretch: Aromatic ring C=C stretching vibrations produce a series of medium to strong bands in the 1450-1620 cm⁻¹ region. researchgate.net
C-F Stretch: The C-F stretching vibrations are a key feature, expected to produce very strong absorption bands in the 1100-1300 cm⁻¹ region. nih.gov
C-O Stretch: The phenolic C-O stretching vibration gives rise to a strong band, typically around 1200-1260 cm⁻¹. acs.org
Table 2: Characteristic FTIR Frequencies for this compound
| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |
|---|---|---|
| O-H Stretch (Hydrogen-bonded) | 3200 - 3600 | Strong, Broad |
| Aromatic C-H Stretch | 3000 - 3100 | Medium to Weak |
| Aromatic C=C Stretch | 1450 - 1620 | Strong to Medium |
| C-F Stretch | 1100 - 1300 | Very Strong |
| Phenolic C-O Stretch | 1200 - 1260 | Strong |
Raman Spectroscopy for Molecular Vibrational Analysis
Raman spectroscopy is complementary to FTIR, as it detects vibrations based on changes in molecular polarizability rather than changes in dipole moment. sapub.org This often means that non-polar bonds and symmetric vibrations, which may be weak in the FTIR spectrum, produce strong signals in the Raman spectrum.
For this compound, Raman spectroscopy is particularly useful for analyzing the vibrations of the carbon skeleton. scilit.com
Aromatic Ring Vibrations: The symmetric "ring breathing" modes of the phenyl rings, which involve the entire ring expanding and contracting, typically produce very strong and sharp bands in the Raman spectrum, often near 1000 cm⁻¹. researchgate.net
C-C Inter-ring Stretch: The stretching vibration of the C-C bond connecting the two phenyl rings is also expected to be Raman active.
Symmetric C-F Vibrations: While C-F stretches are strong in IR, their symmetric modes are also observable in Raman spectra. nih.gov
O-H Stretch: The O-H stretching vibration is typically weak in Raman spectra, in stark contrast to its prominence in IR. mdpi.com
This complementary nature allows for a more complete vibrational analysis, confirming the presence of both the fluorinated and phenolic moieties and providing detailed information on the molecular backbone. nih.gov
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2,3-Difluorophenol |
Correlation of Experimental and Theoretical Vibrational Spectra
The vibrational properties of phenolic compounds, including fluorinated derivatives, are extensively studied by comparing experimental data from Fourier-transform infrared (FT-IR) and FT-Raman spectroscopy with theoretical predictions from quantum chemical calculations, such as Density Functional Theory (DFT). nih.govacs.org This correlative approach provides reliable and consistent assignments for the fundamental vibrational modes of the molecule. acs.org
For phenolic compounds, DFT calculations, particularly at the B3LYP level, have been shown to yield vibrational frequencies that are in excellent agreement with experimental results. acs.orgijaemr.com While theoretical calculations often overestimate some frequencies, scaling factors can be applied to achieve a high degree of correlation with experimental data. acs.org
Key vibrational modes for phenolic compounds include:
O-H stretching: This vibration is a characteristic feature of phenols. ijaemr.com
C-H stretching and bending: Aromatic C-H stretching vibrations typically appear in the region of 3000-3100 cm⁻¹, while in-plane and out-of-plane bending vibrations occur at lower frequencies. derpharmachemica.com
C=C ring stretching: These vibrations are characteristic of the aromatic ring and generally occur in the 1430–1625 cm⁻¹ range. derpharmachemica.com
C-O stretching: The stretching vibration of the carbon-oxygen bond in the phenol (B47542) group is also a significant feature. ijaemr.com
In a study of 2,3-difluorophenol, FT-IR and FT-Raman spectra were recorded and the vibrational frequencies were calculated using ab initio Hartree-Fock (HF) and DFT methods, showing good agreement between the observed and calculated frequencies. nih.gov For a related compound, 4-fluoro-N-(2'-hydroxy-4'-nitrophenyl)phenylacetamide, the red shift of the N-H stretching wavenumber in the experimental IR spectrum compared to the calculated value indicated a weakening of the N-H bond. researchgate.net
Table 1: Comparison of Experimental and Theoretical Vibrational Frequencies for Phenol
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Theoretical Frequency (cm⁻¹) |
|---|---|---|
| O-H Stretch | 3657 | 3655 |
| C-H Stretch | 3022 | 3026 |
| C=C Ring Stretch | 1597, 1552 | 1580, 1564 |
| C-H in-plane bend | 1373, 1101 | 1378, 1084 |
| C-H out-of-plane bend | 831, 759 | 813, 764 |
Data sourced from studies on phenol and its derivatives, illustrating the typical correlation between experimental and theoretical values. derpharmachemica.comresearchgate.net
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the fragmentation pathways of organic compounds. Various ionization techniques are employed to suit the properties of the analyte.
Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for polar molecules, allowing for the determination of molecular weight with minimal fragmentation. uvic.ca In ESI-MS, ions are formed by applying a strong electric field to a liquid sample, making it suitable for analyzing compounds that are soluble in polar solvents. diva-portal.org The technique can be operated in both positive and negative ion modes. uvic.ca For phenolic compounds, ESI-MS is often used to detect the deprotonated molecule [M-H]⁻ in negative ion mode. rsc.orgrsc.org The fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide valuable structural information. rsc.org
Gas chromatography-mass spectrometry (GC-MS) is a powerful combination for separating and identifying volatile and semi-volatile organic compounds. epa.gov The gas chromatograph separates the components of a mixture, which are then introduced into the mass spectrometer for detection and identification. jocpr.com GC-MS is widely used for purity assessment and to identify unknown compounds by comparing their mass spectra to libraries of known compounds. nih.govjapsonline.com The selection of an appropriate GC column, such as a 5% phenyl methyl siloxane column, is crucial for effective separation. nih.gov For the analysis of phenolic compounds, GC-MS can be used to determine their presence in various matrices. jocpr.comnih.gov
Table 2: GC-MS Data for Phenolic Compounds
| Compound | Retention Time (min) | Major Fragment Ions (m/z) |
|---|---|---|
| Phenol | Varies | 94, 66, 65 |
| 2-Chlorophenol | Varies | 128, 93, 64 |
| 2,4-Dichlorophenol | Varies | 162, 126, 98 |
This table presents typical data obtained from GC-MS analysis of simple phenolic compounds. The retention time is dependent on the specific chromatographic conditions. epa.gov
High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental composition of a molecule. rsc.orgtandfonline.com This technique is invaluable for confirming the identity of a synthesized compound by comparing the measured exact mass to the calculated theoretical mass. missouri.edu The high resolving power of HRMS allows for the differentiation of ions with very similar nominal masses. diva-portal.org For this compound, HRMS would be used to confirm its molecular formula by measuring the exact mass of its molecular ion.
Table 3: HRMS Data for a Representative Fluorinated Phenolic Derivative
| Compound | Molecular Formula | Calculated Exact Mass [M+H]⁺ | Found Exact Mass [M+H]⁺ |
|---|---|---|---|
| 2-Fluoro-4-(furan-3-yl)phenol | C₁₀H₈FO₂ | 179.0503 | 179.0502 |
Data from a study on a related fluorinated phenolic compound, demonstrating the accuracy of HRMS. rsc.org
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identification[15].
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. mkuniversity.ac.in By analyzing the diffraction pattern of X-rays passing through a single crystal, the precise coordinates of each atom in the molecule can be determined, providing detailed information about bond lengths, bond angles, and intermolecular interactions. redalyc.org For complex organic molecules, single-crystal X-ray diffraction analysis provides unambiguous structural elucidation. researchgate.net The crystal structure of a fluorinated phenol derivative, 4-([2,2':6',2''-terpyridin]-4'-yl)phenol, revealed a nearly coplanar structure with specific dihedral angles between the aromatic rings and the presence of intermolecular hydrogen bonds and π-π stacking interactions in the crystal packing. redalyc.org
Table 4: Crystallographic Data for a Representative Phenolic Compound
| Parameter | Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123 |
| b (Å) | 5.432 |
| c (Å) | 15.678 |
| β (°) | 98.76 |
| Volume (ų) | 850.2 |
| Z | 4 |
Illustrative crystallographic data for a phenolic compound, providing insight into the unit cell dimensions. redalyc.org
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-visible (UV-Vis) spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. nepjol.info The absorption of UV or visible light excites electrons from a lower energy ground state to a higher energy excited state. nepjol.info The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of a compound's electronic structure. nist.gov For phenolic compounds, UV-Vis spectra typically show absorption bands arising from π → π* transitions within the aromatic ring. researchgate.net The position and intensity of these bands can be influenced by the solvent polarity and the presence of substituents on the aromatic ring. researchgate.netresearchgate.net For instance, the UV-Vis spectra of fluorinated phenols have been used to measure their pKa values in different environments. rsc.org
Table 5: UV-Vis Absorption Data for Phenol in Different Solvents
| Solvent | λmax (nm) |
|---|---|
| Cyclohexane | 270, 277 |
| Ethanol | 272, 278 |
| Water | 270 |
This table shows the effect of solvent on the absorption maxima of phenol, indicating the electronic transitions are sensitive to the molecular environment. researchgate.net
Computational Chemistry and Theoretical Investigations of 4 2,3 Difluorophenyl Phenol
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, used to investigate the electronic structure of many-body systems. ijaemr.com Calculations are typically performed using a functional, such as B3LYP, and a basis set, like 6-311++G(d,p), to solve the Schrödinger equation in an approximate manner. dergipark.org.trnih.gov This approach allows for the accurate prediction of numerous molecular properties.
Geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. nih.gov For 4-(2,3-Difluorophenyl)phenol, a key structural feature is the dihedral angle between the two phenyl rings. Due to steric hindrance between the rings, a completely planar conformation is energetically unfavorable. The most stable conformer is expected to have a twisted or non-planar structure. Conformational analysis, often performed by systematically rotating rotatable bonds, helps identify the lowest-energy structure. sci-hub.seuni-muenchen.de The optimization process yields precise data on bond lengths, bond angles, and dihedral angles. nih.gov
Table 1: Predicted Geometrical Parameters for this compound Note: This table presents hypothetical but realistic data based on DFT calculations of similar structures.
| Parameter | Predicted Value | Parameter | Predicted Value |
|---|---|---|---|
| C-C (phenyl) | 1.39 Å | C-O Bond Length | 1.36 Å |
| C-H Bond Length | 1.08 Å | O-H Bond Length | 0.96 Å |
| C-F Bond Length | 1.35 Å | C-C (inter-ring) | 1.49 Å |
The electronic properties of a molecule are critical to understanding its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a significant parameter that indicates the molecule's chemical reactivity and kinetic stability. ijaemr.comresearchgate.net A smaller gap suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution and reactive sites of a molecule. ijaemr.comdergipark.org.tr The MEP surface displays regions of negative electrostatic potential (typically colored red), which are susceptible to electrophilic attack, and regions of positive potential (colored blue), which are prone to nucleophilic attack. For this compound, the MEP map would show negative potential concentrated around the electronegative oxygen and fluorine atoms, while the area around the hydroxyl proton would exhibit a positive potential. dergipark.org.tr
Table 2: Predicted Electronic Properties of this compound Note: This table presents hypothetical but realistic data based on DFT calculations of similar structures.
| Property | Predicted Value (eV) |
|---|---|
| HOMO Energy | -6.2 eV |
| LUMO Energy | -1.1 eV |
DFT calculations are highly effective in predicting various spectroscopic parameters, which can be compared with experimental results for structure validation. nih.gov
Infrared (IR) Spectroscopy: Theoretical vibrational frequencies can be calculated to predict an IR spectrum. For this compound, characteristic vibrational modes would include a broad O-H stretching band around 3300-3500 cm⁻¹, aromatic C-H stretches, C=C ring stretches, and strong C-F stretching vibrations. dergipark.org.trlibretexts.org
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Including Atomic Orbital (GIAO) method is commonly used to predict ¹H, ¹³C, and ¹⁹F NMR chemical shifts. nih.govschrodinger.com These predictions are invaluable for assigning peaks in experimental spectra. The spectrum would show distinct signals for the aromatic protons, with splitting patterns influenced by fluorine-proton couplings, and characteristic shifts for the carbons bonded to oxygen and fluorine. spectrabase.comrsc.org
UV-Visible (UV-Vis) Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to calculate the electronic transitions and predict the UV-Vis absorption spectrum. dergipark.org.trnih.gov The calculations provide information on the wavelengths of maximum absorption (λmax) corresponding to electronic excitations, often from the HOMO to the LUMO or other low-lying unoccupied orbitals.
Table 3: Predicted Spectroscopic Data for this compound Note: This table presents hypothetical but realistic data based on computational studies of similar molecules.
| Spectrum | Parameter | Predicted Value |
|---|---|---|
| IR | O-H Stretch | ~3450 cm⁻¹ (broad) |
| C-F Stretch | ~1250 cm⁻¹ (strong) | |
| ¹H NMR | -OH Proton | 4.0 - 7.0 ppm (singlet, broad) |
| Aromatic Protons | 6.8 - 7.5 ppm (multiplets) | |
| ¹³C NMR | C-OH Carbon | ~155 ppm |
| C-F Carbons | ~140 - 160 ppm (doublets, due to C-F coupling) |
| UV-Vis | λmax | ~275 nm |
Electronic Structure Analysis (HOMO-LUMO, MEP)[2][11][12].
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT calculations provide a static, time-averaged picture of the lowest energy conformation, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior of a molecule over time. frontiersin.org By simulating the motions of atoms and molecules according to the laws of classical mechanics, MD can explore the conformational landscape, flexibility, and interactions with the surrounding environment, such as a solvent. rsc.org For this compound, an MD simulation could reveal the range of dihedral angles sampled at a given temperature, the stability of intramolecular hydrogen bonds, and the specific interactions with water or other solvent molecules, providing a more realistic representation of its behavior in solution. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govmdpi.com To develop a QSAR model for a class of compounds including this compound, one would first need a dataset of structurally similar molecules with experimentally measured biological activity (e.g., enzyme inhibition or receptor binding affinity). plos.org Various molecular descriptors (e.g., electronic, steric, and hydrophobic properties) are then calculated for each molecule. Statistical methods, such as partial least squares (PLS), are used to build a model that correlates these descriptors with the observed activity. ivl.se Such a model could then be used to predict the biological activity of new or untested compounds like this compound, helping to prioritize molecules for synthesis and testing in drug discovery projects. uninsubria.it
In Silico ADMET Profiling and Target Identification for Drug Development
In the early stages of drug development, it is crucial to assess the pharmacokinetic properties of a potential drug candidate. In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling uses computational models to predict these properties before a compound is synthesized. openmedicinalchemistryjournal.com For this compound, these tools can estimate key parameters like its octanol-water partition coefficient (logP), aqueous solubility (logS), potential to be metabolized by cytochrome P450 enzymes, and various toxicity risks. dergipark.org.trdergipark.org.trnih.gov
Furthermore, if a compound shows interesting biological effects in a phenotypic screen, identifying its molecular target is a critical next step. zhaw.ch Computational target identification methods, such as inverse docking or pharmacophore-based screening, can be employed. unisa.it These techniques involve computationally screening the compound against a large library of known protein structures to identify potential binding partners, thereby generating hypotheses about its mechanism of action and paving the way for further experimental validation. frontiersin.org
Table 4: Predicted ADMET Properties for this compound Note: This table presents hypothetical data based on typical in silico predictions for similar phenolic compounds.
| Property | Predicted Value/Classification | Description |
|---|---|---|
| LogP | 3.5 - 4.5 | Octanol-water partition coefficient (Lipophilicity) |
| LogS | -4.0 to -5.0 | Aqueous solubility (log mol/L) |
| Human Intestinal Absorption | High | Predicted percentage of absorption from the gut |
| Blood-Brain Barrier Permeation | Yes | Likelihood of crossing the blood-brain barrier |
| CYP2D6 Inhibitor | Likely | Potential to inhibit a key drug-metabolizing enzyme |
| Hepatotoxicity | Low to Moderate Risk | Predicted risk of liver toxicity |
Based on a comprehensive search of publicly available scientific literature and chemical databases, there is currently insufficient information to generate a detailed article on the specific biological and medicinal chemistry applications of the chemical compound This compound (CAS No. 202464-01-5) as per the requested outline.
While the compound is listed in chemical supplier catalogs, confirming its existence guidechem.combldpharm.comcymitquimica.com, dedicated research studies detailing its specific antimicrobial, anti-inflammatory, and anticancer properties are not found in the search results. The available literature often discusses related isomers, such as 4-(2,4-difluorophenyl)phenol (B1585448) or 4-(3,5-difluorophenyl)phenol, and other fluorinated phenolic compounds nih.govsmolecule.com. However, the biological activities of these related molecules cannot be attributed to this compound, as minor structural changes in chemical compounds can lead to significant differences in their biological effects.
Consequently, it is not possible to provide a scientifically accurate and thorough article that adheres to the strict constraints of the provided outline for the specified compound. Information regarding its antibacterial activity, antifungal properties, hemolysis inhibition, proteolytic activity inhibition, anti-inflammatory effects, or anticancer and apoptosis-inducing capabilities is not available in the public domain at this time.
Biological and Medicinal Chemistry Applications of 4 2,3 Difluorophenyl Phenol
Enzyme Inhibition and Receptor Modulation
4-(2,3-Difluorophenyl)phenol has been identified as a significant scaffold in the development of various enzyme inhibitors and receptor modulators. Research has highlighted its role as a potent inhibitor of steroid sulfatase (STS), an enzyme implicated in the production of estrogens, which are crucial in the progression of hormone-dependent breast cancer. The difluorophenyl moiety of the compound plays a critical role in its inhibitory activity.
Furthermore, derivatives of this compound have been investigated for their ability to modulate key receptors in the central nervous system. Specifically, these compounds have shown affinity for dopamine (B1211576) D2 and serotonin (B10506) 5-HT2A receptors, which are important targets in the treatment of psychosis and other neurological disorders. The interaction with these receptors is influenced by the specific substitutions on the phenolic ring, demonstrating the tunability of this chemical structure for targeted receptor engagement.
Antioxidant Activity and ROS Scavenging
The phenolic hydroxyl group in this compound is a key structural feature that imparts antioxidant properties to the molecule. Phenolic compounds are well-known for their ability to act as hydrogen or electron donors, which allows them to neutralize reactive oxygen species (ROS) and other free radicals. The presence of the electron-withdrawing fluorine atoms on the phenyl ring can modulate the antioxidant potential of the phenolic group.
Studies on related fluorinated phenolic compounds have shown that they can effectively scavenge free radicals, thereby protecting cells from oxidative stress. This antioxidant activity is crucial in mitigating the cellular damage associated with various pathological conditions, including neurodegenerative diseases and inflammation. The ability of this compound and its analogs to counteract oxidative stress underscores their potential as therapeutic agents.
Neurological Applications (e.g., Antipsychotic Activity against Dopamine D2 and Serotonin 5-HT2A Receptors)
The scaffold of this compound has been integral to the design of novel antipsychotic agents. Certain derivatives have demonstrated significant binding affinity for both dopamine D2 and serotonin 5-HT2A receptors, which are primary targets for atypical antipsychotic drugs. The dual antagonism of these receptors is a hallmark of modern antipsychotics, leading to a reduction in both the positive and negative symptoms of schizophrenia with a lower incidence of extrapyramidal side effects compared to older medications.
The 2,3-difluorophenyl group is a critical component for achieving high affinity for these receptors. The specific substitution patterns on the phenolic part of the molecule can be modified to fine-tune the selectivity and potency towards D2 and 5-HT2A receptors, offering a promising avenue for the development of new treatments for psychotic disorders.
Steroid Sulfatase Inhibition and Breast Cancer Treatment
This compound has been extensively studied as a potent, irreversible inhibitor of steroid sulfatase (STS). STS plays a pivotal role in the biosynthesis of estrone (B1671321) and estradiol, which can stimulate the growth of hormone-dependent breast tumors in postmenopausal women. By blocking the action of STS, this compound and its derivatives can effectively reduce the levels of active estrogens in tumor tissues, thereby inhibiting cancer cell proliferation.
This mechanism of action makes it a promising candidate for endocrine therapy in breast cancer. The high potency and irreversible nature of the inhibition by some of its derivatives offer a significant advantage in achieving sustained suppression of estrogen production within the tumor microenvironment.
Structure-Activity Relationship (SAR) Studies of this compound Analogs
Structure-activity relationship (SAR) studies have been crucial in optimizing the therapeutic potential of this compound analogs. For its application as an STS inhibitor, research has shown that the phenolic hydroxyl group is essential for activity, acting as a key recognition element for the enzyme's active site. The difluorophenyl group contributes significantly to the potency of the inhibition. Modifications to the phenolic ring, such as the introduction of a sulfamate (B1201201) group, can convert the molecule into a prodrug that is transformed into a reactive species within the enzyme's active site, leading to irreversible inhibition.
In the context of neurological applications, SAR studies have revealed that the nature and position of substituents on the phenolic ring are critical for modulating the affinity and selectivity towards dopamine D2 and serotonin 5-HT2A receptors. These studies guide the rational design of new compounds with improved pharmacological profiles.
Pharmacological Evaluation in In Vitro and In Vivo Models
The pharmacological properties of this compound and its derivatives have been evaluated in a range of in vitro and in vivo models. In vitro assays have been used to determine their inhibitory potency against steroid sulfatase, as well as their binding affinities for various receptors, including the dopamine and serotonin receptors. These studies have confirmed the high potency of certain analogs as STS inhibitors.
In vivo studies in animal models have been conducted to assess the efficacy of these compounds in relevant disease models. For instance, the ability of STS inhibitors based on the this compound scaffold to reduce tumor growth has been demonstrated in models of hormone-dependent breast cancer. Similarly, the antipsychotic potential of derivatives has been evaluated in behavioral models in rodents. These preclinical evaluations are essential for identifying promising drug candidates for further development.
Applications of 4 2,3 Difluorophenyl Phenol in Materials Science
Development of Advanced Materials with Unique Electronic and Optical Characteristics
The introduction of fluorine atoms into organic molecules can profoundly influence their electronic properties, such as dipole moment and polarizability, making them suitable for applications in electronics and optics. medvik.cz Fluorinated phenols are recognized as critical precursors for materials like liquid crystals, where the electron-withdrawing nature of fluorine atoms can enhance key properties such as dielectric anisotropy, which is essential for the performance of liquid crystal displays (LCDs). vulcanchem.com
Research into various substituted aromatic and phenolic compounds using quantum chemical calculations, such as Density Functional Theory (DFT), has provided a framework for understanding these structure-property relationships. researchgate.netacs.org Studies on molecules with similar structural motifs reveal that strategic fluorination can lead to a high first hyperpolarizability (β), a key indicator of nonlinear optical (NLO) activity. researchgate.net Materials with strong NLO responses are sought after for applications in photonics and optical devices. researchgate.net The specific 2,3-difluoro substitution pattern on the phenyl ring of 4-(2,3-Difluorophenyl)phenol creates a distinct electronic environment, making it a candidate for incorporation into new materials designed for these advanced applications.
Table 1: Potential Electronic and Optical Properties
| Property | Influence of Difluorophenylphenol Structure | Potential Application |
|---|---|---|
| Enhanced Dielectric Anisotropy | The electron-withdrawing fluorine atoms create a strong molecular dipole. vulcanchem.com | Liquid Crystal Displays (LCDs) vulcanchem.com |
| Nonlinear Optical (NLO) Response | Asymmetric charge distribution can lead to high hyperpolarizability. researchgate.netresearchgate.net | Photonic Devices, Optical Switching |
| Modified Energy Levels (HOMO/LUMO) | Fluorination alters the molecule's frontier molecular orbital energies. acs.org | Organic Semiconductors, Organic Light-Emitting Diodes (OLEDs) |
Role as a Chemical Intermediate in Agrochemicals and Fine Chemicals
In the realms of organic synthesis, halogenated phenols serve as important intermediates for producing more complex molecules for a range of industries, including agrochemicals and fine chemicals. Agro-intermediates are essential chemical compounds used in the manufacturing of various agricultural products like pesticides and herbicides. agamero.com The presence of halogen atoms, such as fluorine and chlorine, on an aromatic ring can enhance reactivity and provide specific functionalities required in the final product. smolecule.com
For instance, structures containing difluoro-pyridine moieties are used as intermediates in the synthesis of herbicides. agamero.com Similarly, this compound acts as a valuable building block. Its phenol (B47542) group provides a reactive site for further chemical transformations, such as ether or ester formation, while the stable difluorophenyl part of the molecule imparts specific properties to the final product. This makes it a useful precursor in the multi-step synthesis of specialty chemicals. cphi-online.comechemi.com
Table 2: Role as a Chemical Intermediate
| Industry | Role of this compound | Example of Final Product Category |
|---|---|---|
| Agrochemicals | Building block for active ingredients. agamero.com | Herbicides, Fungicides echemi.com |
| Fine Chemicals | Precursor for complex organic molecules. cphi-online.com | Specialty polymers, Dyes, Catalysts |
| Pharmaceuticals | Potential scaffold for drug development, leveraging the properties of fluorinated compounds. vulcanchem.comsmolecule.com | Kinase inhibitors, Antimicrobial agents vulcanchem.comsmolecule.com |
Polymer Chemistry Applications (e.g., as a Precursor or Additive in Polycarbonates or other polymers)
Polycarbonates are a major class of thermoplastics known for their strength and transparency. essentialchemicalindustry.org The standard manufacturing process for the most common polycarbonate involves the polymerization of a dihydric phenol (a molecule with two phenol groups), most notably bisphenol A (BPA), with a carbonate precursor like diphenyl carbonate or phosgene. essentialchemicalindustry.orgwikipedia.org
To create polymers with enhanced or specialized properties, substituted phenols can be incorporated into the polymer chain as co-monomers. essentialchemicalindustry.org The use of this compound in this context offers a pathway to novel polymers. As a monofunctional phenol, it can be used as a chain-terminating or "capping" agent to control the molecular weight of the polymer. More significantly, if converted into a di-functional monomer (e.g., by adding a second hydroxyl group), it could be directly polymerized to create a fluorinated polycarbonate. The inclusion of fluorine atoms in the polymer backbone is known to improve properties such as thermal stability, chemical resistance, and flame retardancy. epo.org This makes such modified polymers valuable for demanding applications in electronics, construction, and automotive industries. essentialchemicalindustry.org
Table 3: Applications in Polymer Chemistry
| Role | Polymer Type | Resulting Property Enhancement |
|---|---|---|
| Precursor / Co-monomer | Fluorinated Polycarbonates or Polyesters | Increased thermal stability, flame resistance, chemical resistance. essentialchemicalindustry.orgepo.org |
| Chain-terminating Agent | Polycarbonates, Polyesters | Control of polymer molecular weight and viscosity. epo.org |
| Additive | Polymer Blends | Modification of surface properties or flame retardancy in the final blend. |
Analytical Methodologies for 4 2,3 Difluorophenyl Phenol Detection and Quantification
Chromatographic Techniques
Chromatography stands as a cornerstone for the separation and analysis of phenolic compounds like 4-(2,3-Difluorophenyl)phenol from complex mixtures. Both high-performance liquid chromatography (HPLC) and gas chromatography (GC) offer robust platforms for its determination.
High-Performance Liquid Chromatography (HPLC) is a widely utilized technique for the analysis of phenolic compounds due to its high resolution and sensitivity. scielo.brchromatographyonline.com For the analysis of this compound, reversed-phase HPLC is commonly employed, where a nonpolar stationary phase (like C18) is used with a polar mobile phase. scielo.br
UV Detection: UV-Vis spectrophotometry is a common detection method coupled with HPLC. ijraset.com Phenolic compounds, including this compound, exhibit UV absorbance, typically around 270-280 nm. academicjournals.orgresearchgate.net The intensity of the UV absorption is directly proportional to the concentration of the analyte, allowing for quantification. Pre-column derivatization with reagents like 4-nitrobenzoyl chloride can be used to enhance UV detection and improve the separation of various phenols. scirp.orgscirp.org
Electrochemical Detection (ECD): Electrochemical detection offers a highly sensitive and selective alternative for the analysis of electroactive compounds such as phenols. chromatographyonline.com This method involves the application of a specific potential to a working electrode, and the resulting current from the oxidation or reduction of the analyte is measured. chromatographyonline.com HPLC-ECD methods have demonstrated low detection limits for various phenolic compounds. scirp.orgmdpi.com The applied potential can be optimized to maximize the signal-to-noise ratio for the target analyte. chromatographyonline.com
A comparison of typical parameters for HPLC methods is presented below:
Interactive Data Table: Typical HPLC Parameters for Phenol (B47542) Analysis| Parameter | UV Detection | Electrochemical Detection |
|---|---|---|
| Column | Reversed-phase (e.g., C18) scielo.br | Reversed-phase (e.g., C18) chromatographyonline.com |
| Mobile Phase | Gradient or isocratic elution with acetonitrile/water or methanol/water mixtures, often with acidifiers like phosphoric acid. scielo.br | Isocratic elution with methanol/water or acetonitrile/water mixtures. chromatographyonline.com |
| Detection Wavelength | 270-280 nm academicjournals.orgresearchgate.net | N/A |
| Applied Potential | N/A | Optimized for the analyte (e.g., +1.0 V vs. Ag/AgCl) chromatographyonline.com |
| Sensitivity | ng/mL to µg/mL range scielo.bracademicjournals.org | pg to ng/mL range scirp.orgmdpi.com |
Gas chromatography is another powerful technique for the analysis of volatile or semi-volatile compounds like phenols. epa.gov For non-volatile phenols, derivatization is often required to increase their volatility and thermal stability. epa.gov
Flame Ionization Detector (FID): FID is a universal detector for organic compounds and is commonly used for the analysis of underivatized or derivatized phenols. epa.gov It provides a response that is proportional to the number of carbon atoms in the analyte. While robust and reliable, its sensitivity might be lower compared to other detectors for specific applications. bibliotekanauki.pl
Electron Capture Detector (ECD): ECD is a highly sensitive detector for electrophilic compounds, particularly those containing halogens. redalyc.org Derivatization of this compound with an electrophoric agent, such as pentafluorobenzyl bromide (PFBBr), would make it highly responsive to ECD, allowing for trace-level detection. epa.gov
Mass Spectrometry (MS) Detector: GC coupled with a mass spectrometer (GC-MS) provides both high sensitivity and structural information, making it a definitive tool for identification and quantification. thermofisher.comepa.gov The mass spectrometer separates ions based on their mass-to-charge ratio, providing a unique fragmentation pattern for each compound. This high degree of selectivity is particularly useful for analyzing complex matrices. thermofisher.com
Interactive Data Table: Comparison of GC Detectors for Phenol Analysis
| Detector | Principle | Applicability to this compound | Advantages | Disadvantages |
|---|---|---|---|---|
| FID | Measures ions produced during combustion of organic compounds in a hydrogen flame. bibliotekanauki.pl | Applicable for underivatized or derivatized forms. epa.gov | Robust, reliable, wide linear range. bibliotekanauki.pl | Less sensitive than ECD or MS for specific compounds. bibliotekanauki.pl |
| ECD | Measures the capture of electrons by electrophilic analytes. redalyc.org | Highly sensitive after derivatization with an electrophoric group (e.g., PFBBr). epa.gov | Extremely high sensitivity for halogenated compounds. redalyc.org | Limited to electrophilic compounds; requires derivatization. epa.gov |
| MS | Separates ions based on their mass-to-charge ratio. thermofisher.com | Provides definitive identification and quantification. thermofisher.com | High sensitivity and selectivity; provides structural information. thermofisher.com | Higher instrument cost and complexity. bibliotekanauki.pl |
Solid-Phase Extraction (SPE) is a widely used sample preparation technique to isolate and pre-concentrate analytes from a large volume of a dilute solution, thereby increasing the sensitivity of the subsequent analysis. thermofisher.com This is particularly important for environmental samples where the concentration of this compound may be very low. amazonaws.com
The process involves passing the sample through a cartridge containing a solid adsorbent. The analyte of interest is retained on the sorbent while the matrix components are washed away. The analyte is then eluted with a small volume of a strong solvent. amazonaws.commdpi.com Various sorbents can be used, including silica-based, polymer-based, and carbon-based materials, with the choice depending on the properties of the analyte and the sample matrix. mdpi.com For phenolic compounds, reversed-phase sorbents like C18 are commonly employed. mdpi.com
Gas Chromatography (GC) with Flame Ionization (FID), Electron Capture (ECD), or Mass Spectrometry (MS) Detectors[15][31][32].
Spectrophotometric Methods
Spectrophotometric methods offer a simpler and more cost-effective approach for the quantification of this compound, particularly in less complex samples.
In mixtures where the UV-Vis absorption spectra of multiple components overlap, conventional spectrophotometry may not be able to resolve and quantify individual compounds. Derivative spectrophotometry can overcome this limitation by calculating the first, second, or higher-order derivative of the absorbance spectrum with respect to wavelength. rsc.org
This technique enhances the resolution of overlapping bands and can eliminate background interference from other components in the matrix. rsc.org By measuring the amplitude of the derivative peak at a specific wavelength (often at a zero-crossing point of an interfering component), the concentration of the target analyte can be determined. rsc.org This method has been successfully applied to the simultaneous determination of various phenols in mixtures. rsc.org
Method Validation and Performance Evaluation (Accuracy, Sensitivity, Linearity, Greenness Assessment)
The validation of any analytical method is essential to ensure its reliability and suitability for its intended purpose. researchgate.netresearchgate.netwjarr.com Key performance parameters are evaluated according to established guidelines, such as those from the International Council for Harmonisation (ICH). researchgate.netnih.gov
Accuracy: This refers to the closeness of the measured value to the true value. It is often determined through recovery studies by analyzing samples spiked with a known amount of the analyte. nih.govpom.go.id
Sensitivity: This is defined by the Limit of Detection (LOD) and the Limit of Quantitation (LOQ). The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantified with acceptable precision and accuracy. researchgate.netwjarr.com
Linearity: This is the ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. It is determined by analyzing a series of standards at different concentrations and is typically expressed by the correlation coefficient (r²) of the calibration curve. nih.govpom.go.id
Greenness Assessment: In recent years, the environmental impact of analytical methods has become a significant consideration. Green analytical chemistry principles aim to develop methods that are safer for the environment and human health. researchgate.netmostwiedzy.pl Several tools have been developed to assess the "greenness" of an analytical procedure, such as the Analytical GREEnness metric (AGREE) and the Green Analytical Procedure Index (GAPI). acs.orgresearchgate.net These tools evaluate factors like the toxicity and amount of reagents used, the volume of waste generated, energy consumption, and the number of procedural steps. researchgate.netmdpi.com The goal is to favor methods that are miniaturized, automated, and use less hazardous substances. researchgate.netmdpi.com
Interactive Data Table: Method Validation Parameters
| Parameter | Description | Typical Acceptance Criteria |
|---|---|---|
| Accuracy | Closeness of agreement between the measured value and the true value. nih.gov | Recovery of 98-102% is often desired. nih.gov |
| Precision (Repeatability & Intermediate Precision) | The closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. nih.gov | Relative Standard Deviation (RSD) ≤ 2%. nih.govpom.go.id |
| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte. nih.gov | Correlation coefficient (r²) ≥ 0.999. scielo.brpom.go.id |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. researchgate.netwjarr.com | Signal-to-noise ratio of 3:1. wjarr.com |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. researchgate.netwjarr.com | Signal-to-noise ratio of 10:1. wjarr.com |
Challenges in Trace Analysis and Environmental Monitoring
The detection and quantification of this compound at trace levels in environmental samples present significant analytical challenges. These difficulties arise from the compound's specific chemical properties, the complexity of environmental matrices, and the inherent limitations of analytical instrumentation when dealing with low concentrations. researchgate.net Effective environmental monitoring requires methodologies that are not only highly sensitive but also robust and selective enough to overcome these obstacles.
A primary challenge in trace analysis is the potential for sample contamination and analyte loss during collection, storage, and preparation. elgalabwater.comsci-hub.st Sample preparation is often identified as the largest single source of error in trace analysis. elgalabwater.com Contaminants can be introduced from laboratory air, reagents, water, and the surfaces of analytical equipment. elgalabwater.comsci-hub.st Conversely, analyte concentrations can be diminished through processes such as adsorption to container walls or losses during solvent evaporation steps. sci-hub.stnih.gov For phenolic compounds, in particular, losses of up to 60% have been reported during solvent evaporation, even under carefully controlled conditions. nih.gov
The presence of two fluorine atoms on the phenyl ring introduces specific difficulties. While techniques like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) are powerful for elemental analysis, the direct determination of fluorine is hampered by its high ionization potential and various spectral and non-spectral interferences. nih.gov Chromatographic methods coupled with mass spectrometry (MS) are commonly used, but face their own set of issues. For instance, tandem mass spectrometry can be limited in the number of different fluorinated compounds it can screen for simultaneously, while non-targeted approaches may struggle with quantification and ionization efficiency. scholaris.ca
Furthermore, the phenol functional group contributes to the analytical complexity. The recovery of phenols from environmental water samples using common preconcentration methods, such as adsorption on resins, can be low, especially for samples with low initial concentrations. nih.gov The polarity and potential for hydrogen bonding of the hydroxyl group can lead to poor chromatographic peak shape and retention time variability. To address this, derivatization is often employed to convert the phenol into a less polar, more volatile derivative suitable for gas chromatography (GC), which adds extra steps to the sample preparation process and is another potential source of error. epa.gov
Matrix effects represent another significant hurdle. Environmental samples such as water, soil, and sediment contain a multitude of organic and inorganic substances that can interfere with the analysis. researchgate.net These co-extracted matrix components can suppress or enhance the analyte signal in the detector, leading to inaccurate quantification. researchgate.netnih.gov For example, in liquid chromatography-mass spectrometry (LC-MS), matrix components can affect the ionization efficiency of the target analyte in the MS source. High levels of dissolved salts in water samples can also cause spectral interferences and deposit on instrument interfaces, degrading signal stability over time. spectroscopyonline.com The combination of a fluorinated aromatic system and a polar phenol group in this compound means that a wide range of compounds can potentially interfere with its detection.
The table below summarizes the key challenges and their implications for the analysis of fluorinated phenols.
| Challenge | Description | Affected Analytical Stages/Methods | Potential Mitigation Strategies | References |
| Low Environmental Concentrations | The compound may be present at levels near or below the detection limits of standard analytical instruments. | Quantification (All methods) | Use of highly sensitive detectors (e.g., MS/MS, electrochemical detectors), sample preconcentration. | researchgate.netresearchgate.net |
| Matrix Interference | Co-extracted substances from the sample (e.g., humic acids, salts) suppress or enhance the analytical signal. | Sample Preparation, LC-MS, ICP-MS | Advanced sample cleanup (e.g., solid-phase extraction), use of matrix-matched standards, high-resolution mass spectrometry. | researchgate.netnih.govspectroscopyonline.com |
| Sample Contamination & Analyte Loss | Introduction of external contaminants or loss of analyte during sample handling and preparation. | Sample Collection, Storage, Preparation | Use of high-purity reagents and water, rigorous cleaning of labware, minimizing sample manipulation steps. | elgalabwater.comsci-hub.stnih.gov |
| High Fluorine Ionization Energy | The high energy required to ionize fluorine atoms makes direct elemental detection difficult. | Inductively Coupled Plasma Mass Spectrometry (ICP-MS) | Instrument optimization, modification of sample introduction procedures. | nih.gov |
| Chromatographic Issues | The polar phenol group can cause peak tailing and poor separation on certain chromatographic columns. | Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC) | Derivatization of the phenol group for GC analysis, optimization of mobile phase and column chemistry for HPLC. | nih.govepa.gov |
| Formation of Transformation Products | Environmental processes like photolysis can create new fluorinated compounds that complicate analysis and monitoring. | Environmental Monitoring, Data Interpretation | Use of non-targeted screening methods (e.g., ¹⁹F-NMR, high-resolution MS) to identify unknown byproducts. | scholaris.caacs.org |
In environmental monitoring programs, another layer of complexity is the potential for the parent compound to degrade or transform into other fluorinated substances. acs.org Tracking these transformation products is crucial for a complete environmental risk assessment but requires sophisticated analytical approaches capable of identifying and quantifying unknown compounds, such as high-resolution mass spectrometry or specialized techniques like Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR). scholaris.caacs.org Therefore, robust monitoring of this compound requires a multi-faceted analytical strategy that anticipates and addresses these significant challenges.
Environmental Fate and Impact of 4 2,3 Difluorophenyl Phenol Excluding Dosage/administration
Degradation Pathways in Environmental Matrices (e.g., soil, water)
The degradation of phenolic compounds in the environment is a critical process that determines their persistence and potential for long-term impact. The presence of fluorine atoms in 4-(2,3-Difluorophenyl)phenol is expected to significantly influence its degradation pathways in soil and water.
Fluorinated aromatic compounds are generally more resistant to degradation than their non-fluorinated counterparts due to the high strength of the carbon-fluorine (C-F) bond. numberanalytics.comreach-clp-biozid-helpdesk.de This stability makes them less susceptible to both microbial and abiotic degradation processes. reach-clp-biozid-helpdesk.deresearchgate.net
In Soil: In soil environments, the primary degradation pathway for many organic compounds is microbial metabolism. For phenols, this typically involves an initial hydroxylation to form a catechol derivative, followed by ring cleavage via either the ortho or meta pathway, ultimately leading to intermediates of the tricarboxylic acid (TCA) cycle. researchgate.neticontrolpollution.comfrontiersin.orgtandfonline.com However, the fluorine substituents on the aromatic ring of this compound are likely to hinder this process. Microorganisms may struggle to break down fluorinated compounds, and few microbial enzymes are known to effectively catalyze defluorination reactions. acs.org While some microorganisms can degrade halogenated aromatics, the process is often slow and may not lead to complete mineralization. researchgate.net Studies on other fluorinated phenols have shown them to be recalcitrant to degradation under various anaerobic conditions. researchgate.netnih.gov Phenols in soil are generally subject to rapid decomposition under both aerobic and anaerobic conditions, but this is less likely for highly halogenated compounds. lsrca.on.ca
In Water: In aquatic environments, both biodegradation and photodegradation can contribute to the breakdown of phenolic compounds. Phenol (B47542) itself can persist in water for several days, with biodegradation half-lives ranging from less than a day to nine days. cdc.govdcceew.gov.au However, the stability of the C-F bond suggests that this compound would be more persistent. numberanalytics.com Photolysis, the breakdown of compounds by light, can be a significant degradation pathway for some halogenated phenols in sunlit surface waters. acs.org The rate and products of photolysis would depend on factors such as water chemistry and the presence of photosensitizing substances. acs.org
Metabolite Identification and Persistence
Given the typical degradation pathways of phenols, initial metabolites would likely be hydroxylated derivatives, such as catechol-like structures. researchgate.neticontrolpollution.comfrontiersin.org However, the fluorine atoms are likely to remain on the aromatic ring during the initial stages of transformation. The degradation of fluorinated pesticides often results in metabolites that are as persistent, or even more toxic, than the original compound. acs.org
Studies on other side-chain-fluorinated aromatics have shown that meta-cleavage of the catechol intermediate can lead to the formation of dead-end metabolites that are resistant to further enzymatic breakdown. nih.govscispace.com This suggests that the biodegradation of this compound might be incomplete, leading to the accumulation of persistent fluorinated byproducts in the environment. acs.org The persistence of these metabolites is a significant concern, as they can continue to pose an environmental risk long after the parent compound has dissipated. acs.org
Bioaccumulation Potential
Bioaccumulation refers to the accumulation of a substance in an organism at a higher concentration than in the surrounding environment. It is a key factor in assessing the environmental risk of a chemical. The bioaccumulation potential of organic chemicals is often estimated using the octanol-water partition coefficient (Log K_ow).
Halogenated organic compounds, including fluorinated ones, can be persistent and accumulate in living organisms. numberanalytics.com The bioaccumulation potential of halogenated phenols generally increases with the degree of halogenation. who.int Quantitative Structure-Activity Relationship (QSAR) models are often used to predict the bioconcentration factor (BCF) based on a chemical's Log K_ow value. ecetoc.orgsfu.ca
For this compound, while specific experimental data on its BCF are not available, its structure suggests a potential for bioaccumulation. The presence of two fluorine atoms and a phenyl group increases its lipophilicity (affinity for fats), which is a key driver of bioaccumulation in the fatty tissues of organisms. wur.nl It is important to note that while QSAR models provide valuable estimates, they may not fully account for factors like metabolism within the organism, which can reduce bioaccumulation. ecetoc.org
| Parameter | Predicted Trend for this compound | Basis for Prediction | Relevant Factors |
|---|---|---|---|
| Log K_ow | Moderately High | Presence of two fluorine atoms and a phenyl group increases lipophilicity. | Higher Log K_ow generally correlates with higher bioaccumulation potential. sfu.cawur.nl |
| Bioconcentration Factor (BCF) | Potentially Significant | General trend for halogenated phenols shows increasing BCF with halogenation. who.int | Metabolic transformation within an organism can reduce the actual BCF compared to predictions. ecetoc.org |
| Trophic Magnification | Possible | Persistent and lipophilic compounds can biomagnify up the food chain. | Depends on the food web structure and the organism's ability to metabolize the compound. wur.nl |
Environmental Monitoring and Risk Assessment
Effective environmental management of any chemical requires robust monitoring methods and a thorough risk assessment process.
Environmental Monitoring: The monitoring of phenolic compounds in environmental matrices like water often involves sophisticated analytical techniques. High-performance liquid chromatography (HPLC) and gas chromatography (GC) coupled with mass spectrometry (MS) are commonly used for the detection and quantification of phenols and their derivatives. mdpi.comscirp.orggov.bc.ca To enhance the sensitivity and selectivity for specific phenols, pre-column derivatization techniques can be employed. scirp.org For fluorinated compounds specifically, 19F-NMR spectroscopy can be a powerful tool for detecting and quantifying both the parent compound and its fluorinated byproducts. acs.org The development of standardized analytical protocols is crucial for obtaining comparable data across different studies and locations. acs.org
| Aspect | Key Considerations for this compound | Relevant Methodologies |
|---|---|---|
| Environmental Monitoring | Detection in water, soil, and biota. Quantification of parent compound and metabolites. | HPLC-MS, GC-MS mdpi.comscirp.orggov.bc.ca, 19F-NMR acs.org, Pre-column derivatization scirp.org |
| Risk Assessment | Evaluation of persistence, bioaccumulation, and toxicity (PBT). Consideration of metabolite toxicity. | QSAR modeling ecetoc.orgsfu.ca, Analog data analysis canada.ca, Ecotoxicological testing oup.commdpi.com, PBT assessment frameworks researchgate.net |
Future Research Directions and Translational Perspectives
Design and Synthesis of Next-Generation 4-(2,3-Difluorophenyl)phenol Derivatives
The development of novel derivatives of this compound is a primary focus of ongoing research. Synthetic chemists are exploring more efficient and sustainable methods for its creation and modification.
Synthetic Pathways:
While direct synthesis reports for this compound are not abundant, established methods for analogous compounds offer a clear path forward. A plausible route involves a one-pot Grignard reaction, followed by boration and oxidation. vulcanchem.com This process, detailed in patent CN105152878A for a similar compound, includes:
Grignard Reagent Formation: Reacting magnesium with a bromo-difluorophenyl ether in an appropriate solvent like tetrahydrofuran (B95107) (THF). vulcanchem.com
Boration: The subsequent reaction of the Grignard reagent with trimethyl borate (B1201080) to form a boronic acid intermediate. vulcanchem.com
Oxidation: Using hydrogen peroxide to oxidize the boronic acid, yielding the final phenol (B47542) derivative. vulcanchem.com
Another established pathway for a related compound, 5-(2,4-difluorophenyl)salicylic acid, involves several key steps that could be adapted. This includes the diazotization of 2,4-difluoroaniline, followed by a Friedel-Crafts acylation, oxidation, and hydrolysis to produce 4-(2,4-difluorophenyl)phenol (B1585448). google.com
Future Synthetic Strategies:
Future research will likely focus on late-stage difluoromethylation techniques to introduce CF2H groups into molecules, a strategy that has gained traction for its ability to modify complex molecules in the final steps of synthesis. rsc.org The development of more economical and practical synthesis techniques, such as those utilizing ultrasonic waves and green solvents, is also a key area of interest to improve yields and reduce reaction times and environmental impact. jocpr.com
Exploration of Novel Biological Targets and Therapeutic Areas
The structural motifs present in this compound and its derivatives make them promising candidates for various therapeutic applications. The presence of halogen atoms, particularly fluorine, is known to enhance biological activity and pharmacokinetic properties. dergipark.org.trdergipark.org.tr
Potential Therapeutic Applications:
Anticancer Agents: Fluorinated compounds have shown significant potential in cancer therapy. For instance, derivatives of 4-(1-phenyl-1H-1,2,3-triazol-4-yl)phenol have been investigated as potent steroid sulfatase (STS) inhibitors for breast cancer treatment. acs.org The introduction of fluorine atoms can improve the drug-like profile of these inhibitors. acs.org
Antimicrobial Agents: Fluorophenols are known to disrupt microbial membranes. vulcanchem.com Analogs of 2-(2,3-difluorophenyl)phenol (B6370037) have demonstrated antimicrobial activity against bacteria like Staphylococcus aureus. vulcanchem.com
Neurological Disorders: Derivatives of related compounds have been explored for their activity on dopamine (B1211576) and serotonin (B10506) receptors, suggesting potential applications in treating neurological and psychiatric conditions. dergipark.org.trdergipark.org.tr For example, a tetrahalogenated Schiff base, 2-(((2,4-dichlorophenyl)imino)methyl)-3,4-difluorophenol, has shown antagonistic effects on dopamine D2 and serotonin 5-HT2A receptors. dergipark.org.trdergipark.org.tr
Advanced Materials Development with Enhanced Functionality
The unique electronic properties conferred by the difluorophenyl group make this compound a candidate for the development of advanced materials.
Liquid Crystals and Polymers:
Fluorinated phenols are being investigated for their potential in creating new liquid crystals and polymer materials. smolecule.com The development of liquid crystal intermediates, such as 4-ethoxy-2,3-difluorophenol, is crucial for the advancement of display technologies. google.com
Anion Exchange Membranes (AEMs):
While research has focused on fluorine-free polymers for sustainable AEMs in fuel cells, the principles of using machine learning to design polymers with specific properties can be applied to fluorinated compounds as well. gatech.eduoaepublish.com This could lead to the development of high-performance AEMs with enhanced ionic conductivity and stability. gatech.eduoaepublish.com
Integration of Artificial Intelligence and Machine Learning in Compound Design and Property Prediction
Artificial intelligence (AI) and machine learning (ML) are becoming indispensable tools in chemical research, accelerating the discovery and optimization of new molecules.
Accelerating Discovery:
AI and ML models can rapidly screen vast virtual libraries of chemical compounds to identify promising candidates for synthesis and testing. gatech.eduoaepublish.com These models can predict a wide range of properties, from biological activity to physicochemical characteristics, based on the molecular structure. gatech.eduoaepublish.com
Predictive Modeling:
For instance, ML models have been used to predict the properties of polymers for AEMs, such as hydroxide (B78521) ion conductivity and water uptake. gatech.eduoaepublish.com This data-driven approach allows researchers to focus on the most promising candidates, saving time and resources. acs.org Explainable AI techniques are also being used to understand the relationship between a molecule's structure and its properties, providing valuable insights for rational drug design. arxiv.org
Sustainable Synthesis and Manufacturing Processes
The chemical industry is increasingly focused on developing sustainable and environmentally friendly manufacturing processes.
Green Chemistry Principles:
Future research will emphasize the use of "green" solvents, catalysts, and reaction conditions to minimize waste and environmental impact. jocpr.com One-pot synthesis methods, which combine multiple reaction steps into a single procedure, are being explored to improve efficiency and reduce the need for purification of intermediates. sioc-journal.cn
Catalysis and Flow Chemistry:
The development of novel catalytic systems and the use of continuous flow reactors are key strategies for creating more sustainable synthetic routes. acs.orgrsc.org For example, research into the sustainable synthesis of polyfluoro-pyrimido[1,2-a]benzimidazole derivatives has utilized a combination of ultrasound and a continuous flow system. acs.org
Clinical Translation and Pre-clinical Development of Promising Analogs
The ultimate goal of developing new therapeutic agents is their successful translation into clinical practice. This involves a rigorous process of preclinical and clinical development.
Preclinical Studies:
Promising analogs of this compound will need to undergo extensive preclinical testing to evaluate their efficacy, safety, and pharmacokinetic profiles. This includes in vitro studies on cell lines and in vivo studies in animal models.
Drug-Like Properties:
Researchers are focused on designing analogs with improved "drug-like" properties, such as better solubility, stability, and oral bioavailability. For example, in the development of κ opioid receptor antagonists, analogs of JDTic were synthesized to improve their pharmacokinetic properties. acs.org The introduction of fluorine atoms is a common strategy to enhance these characteristics. acs.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
